
Prmt5-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt5-IN-12 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. PRMT5 is involved in the symmetric dimethylation of arginine residues on histones and non-histone proteins, which can affect chromatin structure and gene expression. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prmt5-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents in the synthesis of this compound include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to larger volumes while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Prmt5-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, which may have different biological activities and therapeutic potentials .
Aplicaciones Científicas De Investigación
Prmt5-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PRMT5 in various biochemical pathways. In biology, this compound is used to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression, RNA splicing, and signal transduction .
In medicine, this compound has shown promise as a therapeutic agent for various cancers, including non-small cell lung cancer and mantle cell lymphoma. It has been demonstrated to inhibit the growth and survival of cancer cells by targeting PRMT5 and disrupting its function . Additionally, this compound is being explored for its potential in treating other diseases, such as neurodegenerative disorders and inflammatory diseases .
Mecanismo De Acción
Prmt5-IN-12 exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histones and non-histone proteins. This inhibition disrupts the normal function of PRMT5, leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved in the mechanism of action of this compound include the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for cell growth and survival .
Comparación Con Compuestos Similares
Prmt5-IN-12 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include other PRMT5 inhibitors such as PRT382 and MRTX1719, which also target PRMT5 but may have different binding mechanisms and pharmacological properties . The uniqueness of this compound lies in its ability to selectively inhibit PRMT5 with minimal off-target effects, making it a valuable tool for studying the role of PRMT5 in various diseases and for developing new therapeutic strategies .
List of Similar Compounds
- PRT382
- MRTX1719
- AZ-PRMT5i-1
- MS023
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications .
Propiedades
Fórmula molecular |
C32H40N4O4 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
1-acetyl-N-[2-[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-1-oxospiro[3H-isoquinoline-4,1'-cyclobutane]-7-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H40N4O4/c1-22(37)35-15-10-24(11-16-35)30(39)33-26-7-8-29-28(17-26)31(40)36(21-32(29)12-4-13-32)20-27(38)19-34-14-9-23-5-2-3-6-25(23)18-34/h2-3,5-8,17,24,27,38H,4,9-16,18-21H2,1H3,(H,33,39)/t27-/m1/s1 |
Clave InChI |
IWXAXHIQKHUHFY-HHHXNRCGSA-N |
SMILES isomérico |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)C[C@@H](CN5CCC6=CC=CC=C6C5)O |
SMILES canónico |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)CC(CN5CCC6=CC=CC=C6C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


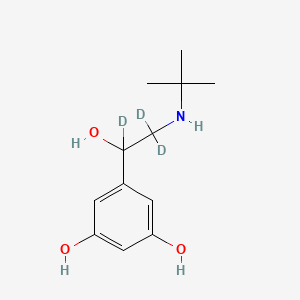
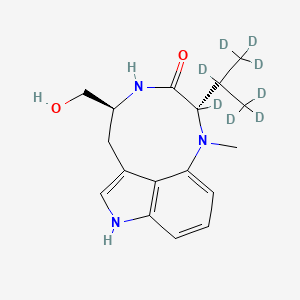


![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
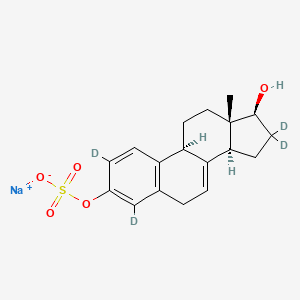
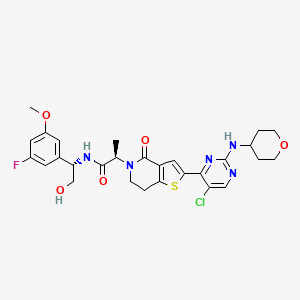
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
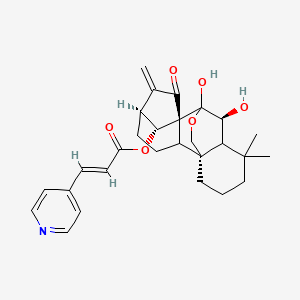
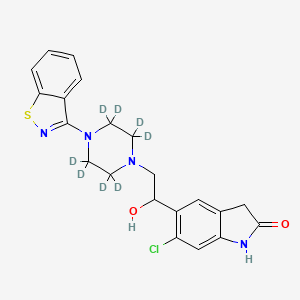
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
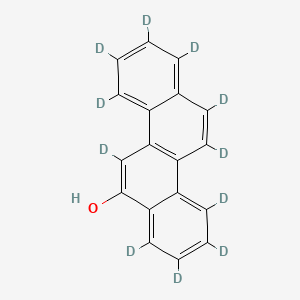
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)

